molecular formula C14H20N4O4 B067474 Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 193902-78-2

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No. B067474
M. Wt: 308.33 g/mol
InChI Key: WWFJYZONBJARJT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N4O4 . It has a molecular weight of 308.34 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-nitro-2-chloropyridine and N-BOC-piperazine in DMF, with N1N-diisopropylethylamine as the base . The reaction is followed by purification to obtain the product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-10-11(18(20)21)4-5-15-12/h4-5,10H,6-9H2,1-3H3 . This indicates that the compound has a piperazine ring substituted with a nitropyridinyl group and a tert-butyl carboxylate group .


Chemical Reactions Analysis

The compound can undergo further reactions. For instance, it can be reduced to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate by stirring with Pd/C in ethanol under an H2 balloon for 3 hours .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The compound is soluble, with a solubility of 0.539 mg/ml or 0.00175 mol/l .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. For example, Liu Ya-hu (2010) synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate as an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010). Similarly, C. Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate compound, evaluating its antibacterial and anthelmintic activity (C. Sanjeevarayappa et al., 2015).

Chemical Analysis and Molecular Structure

Zhi-Ping Yang et al. (2021) focused on the molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, utilizing spectroscopy, X-ray diffraction, and DFT calculations (Zhi-Ping Yang et al., 2021). Ashwini Gumireddy et al. (2021) synthesized a sterically congested piperazine derivative, exploring its novel chemistry and pharmacological potential (Ashwini Gumireddy et al., 2021).

Biological and Medicinal Applications

Gonzalo García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, evaluating them as PET tracers of serotonin 5-HT(1A) receptors in neuropsychiatric disorders (Gonzalo García et al., 2014). B. Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, assessing their antibacterial and antifungal activities (B. Kulkarni et al., 2016).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301 and H319 . This means it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-5-4-11(10-15-12)18(20)21/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFJYZONBJARJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584673
Record name tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

CAS RN

193902-78-2
Record name tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
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Synthesis routes and methods I

Procedure details

5-Nitro-2-chloropyridine (21) (350 mg, 2.21 mmol) and 1-Boc-piperazine (430 mg, 2.31 mmol) were dissolved in MeCN (3.6 mL). TEA (400 μL, 2.87 mmol) was added and the mixture heated at 140° C. in the microwave (250 W, stirring) for 30 minutes. The solvent was evaporated in vacuo and the residue dissolved in DCM (75 mL). The solution was washed with 0.5N HCl (2×20 mL) and the organic phase washed with saturated brine solution (40 mL), then dried (MgSO4), filtered and the solvent evaporated in vacuo to afford the title compound as a yellow solid (646 mg, 95%); LCMS, Rt=2.97 min (MeOH-FA method), m/z 309 (MH+).
Quantity
350 mg
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reactant
Reaction Step One
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430 mg
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reactant
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3.6 mL
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solvent
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TEA
Quantity
400 μL
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reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5-nitropyridine (5.0 g, 24.6 mmol), tert-butyl piperazine-1-carboxylate (13.8 g, 74.2 mmol), acetonitrile (150 mL) was stirred at reflux for 2.5 h. After the reaction was completed, the solvent was removed under reduced pressure to afford 197a as a yellow solid (4.1 g, 54%). MS-ESI: [M+H]+ 309.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.8 g
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reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
54%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Potassium carbonate (1.7 g, 12.31 mmol) was added to a solution of 2-Chloro-5-nitropyridine (1.33 g, 8.38 mmol) and piperazine-1-carboxylic acid tert-butyl ester (1.57 g, 8.42 mmol) in dioxane (10 ml) then stirred at reflux for 4 hours. The reaction was cooled, and solvent evaporated. The residue was extracted with MeCl2 (100 ml) washed with H2O (50 ml), separated organic layer washed with brine (50 ml) dried over MgSO4, filtered and solvent evaporated yielding a residue which chromatographed on silica gel eluting with 10% v/v EtOAc/hexanes yielding desired product as a pale yellow solid (2.3 g, 88%)
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One

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